REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH:4]([P:16]([O:20][CH3:21])([O:18][CH3:19])=[O:17])[NH:5]C(OCC1C=CC=CC=1)=O>[Pd].CO>[CH3:1][O:2][C:3](=[O:22])[CH:4]([P:16]([O:18][CH3:19])([O:20][CH3:21])=[O:17])[NH2:5]
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Name
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|
Quantity
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3.5 g
|
Type
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reactant
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Smiles
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COC(C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC)=O
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Name
|
|
Quantity
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0.5 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Name
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Quantity
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75 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered through Celite®
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
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CUSTOM
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Details
|
dried under high vacuum
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
COC(C(N)P(=O)(OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |